N-(2,2-Dimethylheptyl)thietan-3-amine

Description

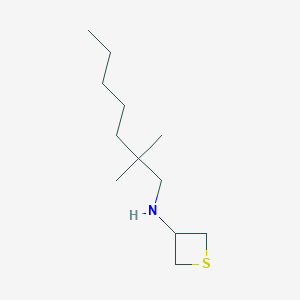

N-(2,2-Dimethylheptyl)thietan-3-amine is a thietane-based amine derivative characterized by a heptyl chain substituted with two methyl groups at the second carbon. Thietane rings, saturated four-membered sulfur-containing heterocycles, confer unique steric and electronic properties to such compounds.

Properties

IUPAC Name |

N-(2,2-dimethylheptyl)thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NS/c1-4-5-6-7-12(2,3)10-13-11-8-14-9-11/h11,13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFZHKPXDSRIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CNC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylheptyl)thietan-3-amine typically involves the reaction of 2,2-dimethylheptylamine with a thietane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a thietane halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylheptyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Linear amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(2,2-Dimethylheptyl)thietan-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylheptyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of N-(2,2-Dimethylheptyl)thietan-3-amine with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Notable Features |

|---|---|---|---|---|

| This compound | C₁₂H₂₅NS | 215.40* | Branched heptyl (2,2-dimethyl) | High lipophilicity; potential for prolonged half-life |

| N-(3-Methylbutyl)thietan-3-amine | C₈H₁₇NS | 159.29 | Branched butyl (3-methyl) | Shorter chain; reduced steric hindrance |

| N-(4-fluorobutyl)thietan-3-amine | C₇H₁₄FNS | 163.26 | Fluorinated butyl | Electronegative fluorine enhances polarity |

| N-(5-Methylhexan-2-yl)thietan-3-amine | C₁₀H₂₁NS | 187.35 | Branched hexyl (5-methyl) | Moderate chain length; balanced lipophilicity |

| N-(2-Isopropoxyethyl)thietan-3-amine | C₈H₁₇NOS | 187.29 | Ether-linked isopropoxy | Increased solubility due to oxygen atom |

*Calculated based on molecular formula.

Key Observations:

- Branching Effects : The 2,2-dimethylheptyl group in the target compound introduces significant steric bulk compared to shorter chains (e.g., 3-methylbutyl in ). This may reduce enzymatic degradation but could hinder receptor binding if steric clashes occur .

- Fluorination : N-(4-fluorobutyl)thietan-3-amine () incorporates fluorine, which increases electronegativity and metabolic stability, a common strategy in drug design to modulate bioavailability .

- Ether Linkages : N-(2-Isopropoxyethyl)thietan-3-amine () contains an oxygen atom, likely improving aqueous solubility compared to purely alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.